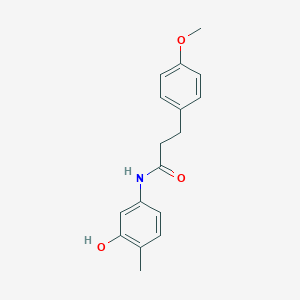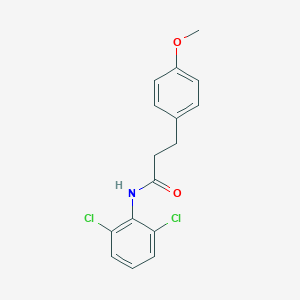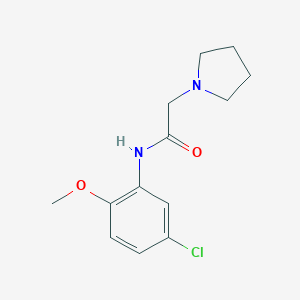
1-(2,5-Dichlorophenyl)-4-tosylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorophenyl)-4-tosylpiperazine (DCPP) is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is commonly used in scientific research for its various biochemical and physiological effects. DCPP is synthesized using a specific method and has been extensively studied for its mechanism of action and potential applications in the field of medicine.
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 1-(2,5-Dichlorophenyl)-4-tosylpiperazine may also interact with various cellular targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known to involve similar compounds . This suggests that 1-(2,5-Dichlorophenyl)-4-tosylpiperazine might also be involved in similar biochemical pathways.
Result of Action
Similar compounds have been shown to have diverse biological activities , suggesting that 1-(2,5-Dichlorophenyl)-4-tosylpiperazine may also have a range of effects at the molecular and cellular levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-Dichlorophenyl)-4-tosylpiperazine has several advantages for use in lab experiments. It is a well-established compound that is readily available and easy to synthesize. It has also been extensively studied, making it a useful tool for researchers in the fields of pharmacology and toxicology. However, 1-(2,5-Dichlorophenyl)-4-tosylpiperazine also has some limitations. It has been found to be toxic at high doses, and its effects on the central nervous system can be difficult to interpret.
Direcciones Futuras
There are several future directions for the study of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine. One potential area of research is the development of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine-based therapeutic agents for the treatment of anxiety and depression. Another area of research is the investigation of the potential neuroprotective effects of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine and its effects on the central nervous system.
Métodos De Síntesis
1-(2,5-Dichlorophenyl)-4-tosylpiperazine is synthesized using a method that involves the reaction of 2,5-dichloroaniline with piperazine in the presence of tosyl chloride. This reaction results in the formation of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine as a white crystalline powder. The synthesis of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine is a well-established process that has been optimized for high yields and purity.
Aplicaciones Científicas De Investigación
1-(2,5-Dichlorophenyl)-4-tosylpiperazine has been extensively studied for its potential applications in the field of medicine. It has been found to have various biochemical and physiological effects, making it a useful tool for researchers in the fields of pharmacology and toxicology. 1-(2,5-Dichlorophenyl)-4-tosylpiperazine has been used to study the effects of various drugs on the central nervous system and to investigate the mechanisms of action of certain compounds.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-13-2-5-15(6-3-13)24(22,23)21-10-8-20(9-11-21)17-12-14(18)4-7-16(17)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIDIGUZSLMJST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-4-tosylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



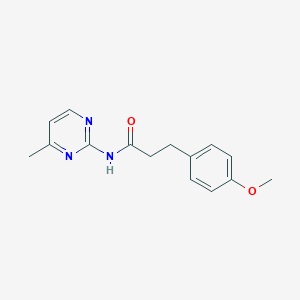
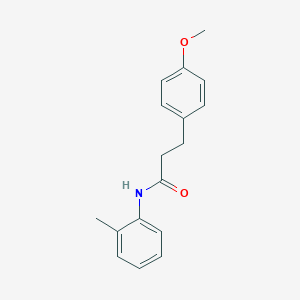
![Ethyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B501539.png)
